molecular formula C13H12N4S3 B4282881 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

Cat. No. B4282881
M. Wt: 320.5 g/mol
InChI Key: XAQHZOBFGDTHNR-UHFFFAOYSA-N
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Description

5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In

Mechanism of Action

The mechanism of action of 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and bacteria by interfering with their DNA synthesis. In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with their metabolic processes. In material science, this compound has been shown to inhibit corrosion by forming a protective layer on the surface of the metal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine vary depending on its application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to have anti-inflammatory effects. In agriculture, this compound has been shown to have low toxicity to mammals and to be effective against a wide range of pests and weeds. In material science, this compound has been shown to improve the corrosion resistance of metals.

Advantages and Limitations for Lab Experiments

The advantages of using 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine in lab experiments include its high purity, stability, and low toxicity. However, the limitations of using this compound include its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the study of 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine. In medicine, further studies are needed to determine the efficacy and safety of this compound in the treatment of various diseases. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound as a pesticide and herbicide. In material science, further studies are needed to determine the potential applications of this compound in the development of new materials with improved properties.
In conclusion, 5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine is a chemical compound that has a wide range of potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand the potential of this compound and to develop new applications for it.

Scientific Research Applications

5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, bacterial and fungal infections, and inflammation. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a component in organic electronics.

properties

IUPAC Name

5-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S3/c1-8-4-2-3-5-10(8)11-15-9(6-18-11)7-19-13-17-16-12(14)20-13/h2-6H,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQHZOBFGDTHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
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5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

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